molecular formula C12H12ClN3O3 B1328955 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide CAS No. 1119449-65-8

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide

Katalognummer: B1328955
CAS-Nummer: 1119449-65-8
Molekulargewicht: 281.69 g/mol
InChI-Schlüssel: MDCNSTWJLSWFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold known for its wide range of therapeutic potential . The presence of the chloromethyl group on the oxadiazole ring is a key structural feature, as it provides a reactive handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Compounds containing the 1,2,4-oxadiazole moiety have been extensively investigated and demonstrate a broad spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties . The integration of this heterocycle with the benzamide structure creates a sophisticated pharmacophore that is often explored for targeting various enzymes and receptors. While specific biological data for this exact compound may be limited in the public domain, its structural attributes make it a valuable intermediate for developing novel therapeutic agents, particularly in oncology and infectious disease research. Researchers can utilize this compound as a core building block to probe biological mechanisms and develop new lead compounds. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-14-12(17)7-3-4-9(18-2)8(5-7)11-15-10(6-13)19-16-11/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCNSTWJLSWFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155905
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-65-8
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Pathway

The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide typically involves the following steps:

  • Formation of the 1,2,4-Oxadiazole Core :
    • The oxadiazole ring is generally synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives.
    • A chloromethyl precursor (e.g., chloromethyl isocyanate or chloromethyl carboxylic acid) is introduced at position 5 of the oxadiazole ring.
  • Coupling with Benzamide Derivative :

    • The oxadiazole intermediate reacts with N-methylbenzamide under basic conditions to form the final product.
    • A base such as sodium bicarbonate (NaHCO₃) or triethylamine is used to facilitate the coupling reaction.
  • Functionalization of the Benzamide Ring :

    • The methoxy group at position 4 of the benzamide ring is introduced either before or after coupling, depending on the synthetic strategy.

Reaction Conditions and Reagents

Key Reagents

  • Amidoxime Derivatives : Serve as precursors for constructing the oxadiazole ring.
  • Chloromethyl Precursors : Provide the reactive chloromethyl group at position 5.
  • N-Methylbenzamide : Acts as the coupling partner for the oxadiazole intermediate.
  • Bases : Sodium bicarbonate (NaHCO₃) or triethylamine are commonly used to neutralize acidic by-products and drive the reaction forward.

Solvents

  • Common solvents include dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN), chosen for their ability to dissolve both reactants and intermediates effectively.

Reaction Conditions

  • Temperature : Typically maintained between 50°C and 80°C to optimize reaction rates without degrading sensitive intermediates.
  • Reaction Time : Varies from 6 to 24 hours depending on the reactivity of starting materials.
  • Atmosphere : Reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive groups.

Industrial Production Methods

Large-Scale Synthesis

For industrial applications, the synthesis is scaled up using automated reactors and continuous flow processes:

  • Catalysts : Catalysts such as palladium or copper may be employed to enhance reaction efficiency.
  • Purification Techniques : Advanced methods like chromatography or recrystallization are used to achieve high purity.

Waste Management

Industrial methods focus on minimizing waste by recycling solvents and using green chemistry principles.

Purification and Characterization

Purification Techniques

After synthesis, the compound is purified using:

  • Recrystallization : Solvents like methanol or ethyl acetate are used depending on solubility properties.
  • Chromatography : High-performance liquid chromatography (HPLC) ensures separation from impurities.

Characterization Methods

The structure and purity of the compound are confirmed using:

Data Table: Summary of Key Parameters in Synthesis

Parameter Details
Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
Solvents DMF, DCM, MeCN
Bases NaHCO₃, Triethylamine
Reaction Temperature 50°C–80°C
Reaction Time 6–24 hours
Purification Methods Recrystallization, Chromatography
Characterization Tools NMR, MS, X-ray Crystallography

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide is C12H12ClN3O3C_{12}H_{12}ClN_3O_3, with a molecular weight of approximately 281.70 g/mol. The compound features a chloromethyl group attached to an oxadiazole ring, which is known for its ability to participate in various chemical reactions and biological interactions.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research has indicated that derivatives of oxadiazole can act as potent inhibitors of various cancer-related targets:

  • Mechanism of Action : Compounds containing oxadiazole moieties have been shown to inhibit specific kinases involved in cancer cell proliferation. For example, studies have demonstrated that certain oxadiazole derivatives exhibit strong inhibition of RET kinase activity, which plays a crucial role in several cancers, including medullary thyroid carcinoma and lung cancer .
  • Case Study : A study focused on the synthesis and evaluation of novel 4-chloro-benzamide derivatives containing oxadiazole rings reported significant antiproliferative effects against cancer cell lines. The lead compound from this series showed IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

  • Research Findings : Studies have highlighted the potential use of oxadiazole derivatives as antimicrobial agents. The presence of the chloromethyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
  • Applications : This property makes this compound a candidate for developing new antibiotics or adjunct therapies for resistant bacterial infections.

Chemical Probes in Biological Research

In addition to therapeutic applications, this compound serves as a valuable chemical probe in biological research:

  • Target Identification : The unique structure allows researchers to explore interactions with various biological targets. It can be used to study enzyme inhibition or receptor binding affinities .
  • Case Study : In proteomics research, compounds like this one have been utilized to uncover new pathways and mechanisms in cellular signaling by selectively inhibiting specific proteins involved in disease processes .

Wirkmechanismus

The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The oxadiazole ring may also interact with biological receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

The 1,2,4-oxadiazole scaffold is widely exploited in drug discovery due to its stability and versatility. Below is a systematic comparison of Compound A with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference ID
Compound A : 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide C₁₂H₁₂ClN₃O₃ 281.70 (calc.) 4-methoxy, N-methyl Discontinued; inferred reactivity
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide C₁₅H₁₈ClN₃O₂ 307.78 N-isopentyl Early-stage research chemical
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide C₁₃H₁₄ClN₃O₂ 279.72 N-isopropyl High lipophilicity (logP ~3.5)
N-Benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide C₁₇H₁₄ClN₃O₂ 327.77 N-benzyl, para-substitution Potential CNS penetration
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide C₁₃H₁₂ClN₃O₂ 277.71 N-cyclopropyl Irritant hazard

Key Observations :

  • Substituent Effects on Lipophilicity : The N-isopentyl (307.78 Da) and N-benzyl (327.77 Da) analogs exhibit higher molecular weights and lipophilicity compared to Compound A (281.70 Da), suggesting tailored membrane permeability for specific targets.
  • Reactivity : The chloromethyl group in all compounds enables nucleophilic substitution (e.g., with amines or thiols), a feature exploited in prodrug design or covalent inhibitor development ().
  • Safety Profile : The cyclopropyl derivative () is classified as an irritant, likely due to its reactive chloromethyl group, a common hazard in this class.
2.2.1 Pesticidal Activity

Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety () demonstrate broad-spectrum insecticidal and fungicidal activity (e.g., LC₅₀ = 3.57 mg/L against Mythimna separata). While Compound A lacks pesticidal data, its chloromethyl group could similarly enhance target binding via covalent interactions.

2.2.2 Antiviral Potential

Analogous WIN derivatives () with 1,2,4-oxadiazole cores exhibit antiviral activity. The methoxy group in Compound A may mimic substituents in these analogs, suggesting unexplored antiviral applications.

2.2.3 Enzymatic Inhibition

Compounds like U7 and U8 () inhibit acetylcholinesterase (AChE) with enzymatic activities comparable to the control flufenerim. The chloromethyl group in Compound A could similarly engage in covalent AChE inhibition, though this requires experimental validation.

Biologische Aktivität

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C12H12ClN3O3
  • CAS Number : 15328-03-7
  • Molecular Weight : 281.69 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : 350.3°C at 760 mmHg

The biological activity of this compound is primarily attributed to its structural features, particularly the oxadiazole ring and the methoxy group. These components are known to interact with biological targets, influencing cellular pathways related to proliferation and apoptosis.

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit antiviral properties. For instance:

  • A study demonstrated that N-phenylbenzamide derivatives could inhibit Hepatitis B virus (HBV) replication by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in antiviral defense mechanisms .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Antiproliferative Effects : In vitro studies have reported that compounds containing the oxadiazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 1.2 µM to 5.3 µM .
Cell Line IC50 (µM) Reference
MCF-71.2
HCT1163.7
HEK 2935.3

Antibacterial Activity

The compound's antibacterial properties have also been evaluated:

  • It has demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . This suggests potential for development as an antibiotic agent.

Case Studies and Research Findings

Several studies highlight the biological efficacy of compounds related to this compound:

  • Study on Antiviral Activity :
    • A derivative was synthesized and tested for anti-HBV activity in vitro and in vivo, showing significant inhibition of HBV replication in both models .
  • Cancer Cell Line Study :
    • The antiproliferative effects were assessed across multiple cancer cell lines, establishing a correlation between structural modifications and enhanced activity .
  • Antibacterial Testing :
    • Comprehensive testing against various bacterial strains confirmed its effectiveness, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. Table 1: Reaction Optimization for Chloromethylation

SolventCatalystTemperature (°C)Yield (%)
DMFEt₃N8072
AcetonitrileK₂CO₃6065
THFNone4038

Basic: How is structural confirmation of this compound achieved in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chloromethyl protons at δ 4.5–4.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 322.05) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions stabilizing the oxadiazole ring) .

Advanced: What mechanistic insights exist for the reactivity of the chloromethyl group in this compound?

Methodological Answer:
The chloromethyl group undergoes nucleophilic substitution (SN2) or elimination under basic conditions:

  • SN2 Reactions : React with amines (e.g., benzylamine in DMF at 60°C) to form secondary amines, useful for derivatization .
  • Elimination : Formation of a double bond via dehydrohalogenation using strong bases (e.g., DBU in THF), yielding vinyl-oxadiazole derivatives .
  • Computational Studies : Density Functional Theory (DFT) predicts transition-state energies for substitution pathways (e.g., activation energy ~25 kcal/mol for SN2 with pyridine) .

Key Insight : Steric hindrance from the methoxy group slows substitution kinetics, requiring longer reaction times for bulkier nucleophiles .

Advanced: How can computational modeling guide target interaction studies for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., PfDHFR for antimalarial studies). The oxadiazole ring shows π-π stacking with aromatic residues .
  • MD Simulations : Simulate ligand-protein stability in water (GROMACS/AMBER) to assess binding persistence over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with bioactivity using Hammett constants and regression analysis .

Q. Table 2: Predicted Binding Energies (kcal/mol) for Oxadiazole Derivatives

Target ProteinParent CompoundCl-Substituted Derivative
PfDHFR (Malaria)-8.2-9.5
EGFR (Cancer)-7.1-7.8

Data Contradiction: How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Meta-Analysis : Compare assay conditions (e.g., MIC values vary with bacterial strain: S. aureus vs. E. coli) .

Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify selective toxicity .

Mechanistic Profiling : Use transcriptomics (RNA-seq) to distinguish pathways affected in antimicrobial (cell wall synthesis) vs. anticancer (apoptosis) contexts .

Example Contradiction : A 2024 study reported IC₅₀ = 12 µM against HeLa cells , while a 2025 study found no activity below 50 µM . Potential causes include differences in cell culture media (fetal bovine serum concentration altering drug uptake).

Advanced: What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Optimization : Stabilize the oxadiazole ring by buffering solutions at pH 6–7 to prevent acid-catalyzed hydrolysis .
  • Prodrug Design : Mask the chloromethyl group with enzymatically cleavable protectors (e.g., ester linkages hydrolyzed by carboxylesterases) .
  • Lyophilization : Formulate as a lyophilized powder with trehalose to prevent degradation during storage .

Basic: What are the recommended spectroscopic controls for reaction intermediates?

Methodological Answer:

  • TLC Monitoring : Use silica plates with UV254 indicator; spot precursors (Rf ~0.3 in 1:1 EtOAc/hexane) and product (Rf ~0.5) .
  • IR Spectroscopy : Track carbonyl stretches (amide C=O at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) to confirm cyclization .

Advanced: How to analyze substituent effects on the compound’s electronic properties?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects (e.g., Cl reduces HOMO-LUMO gap by 0.3 eV) .
  • NBO Analysis : Calculate charge distribution using Gaussian09; the chloromethyl group withdraws electron density from the oxadiazole ring, increasing electrophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.